4,4'-Dinitrostilbene-2,2'-disulfonic acid

描述

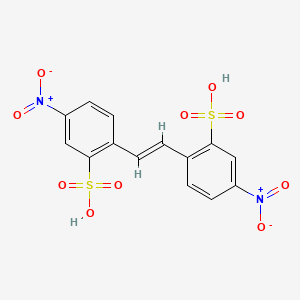

4,4'-dinitrostilbene-2,2'-disulfonic acid is an arenesulfonic acid.

生物活性

4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNS) is a synthetic compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. Its derivatives are utilized in various applications, including as inhibitors of ion transport mechanisms in cells. This article explores the biological activities associated with DNS, focusing on its mechanisms of action, applications in research and industry, and relevant case studies.

- Molecular Formula : C₁₄H₈N₂Na₂O₈S₂

- Molecular Weight : 474.33 g/mol

- CAS Number : 3709-43-1

DNS primarily functions as an inhibitor of anion transporters, particularly the band 3 protein in erythrocytes. This protein is critical for bicarbonate transport across cell membranes. The inhibition of this transporter can lead to various physiological effects, including altered ion homeostasis and changes in cellular signaling pathways.

Biological Activities

- Erythrocyte Sedimentation Inhibition

- Antimicrobial Applications

-

Ion Transport Inhibition

- DNS and its derivatives have been used extensively to study ion transport mechanisms. For instance, 4-acetamido-4'-isothiocyanatostilbene-2,2'-disulfonic acid (SITS), a derivative of DNS, has been shown to inhibit Na,K-ATPase activity in renal tissues, impacting sodium and potassium gradients essential for various cellular functions .

Case Study 1: Antitubercular Agent Production

A study demonstrated that DNS wastewater could be processed to yield paramycin with over 85% efficiency. The process involved oxidation with sodium hypochlorite followed by reduction with iron powder and alkaline fusion with NaOH. This method not only addresses environmental concerns associated with DNS disposal but also provides a profitable route for producing pharmaceuticals .

Case Study 2: Erythrocyte Membrane Studies

Research utilizing SITS has provided insights into the mechanisms of chloride and bicarbonate exchange in erythrocytes. By covalently binding to the band 3 protein, SITS inhibits bicarbonate transport, allowing researchers to dissect the physiological roles of these transporters under various conditions .

Data Table: Summary of Biological Activities

科学研究应用

Pharmaceutical Applications

Production of Paramycin:

One of the notable applications of DNS is in the production of paramycin, an important antitubercular agent. A study demonstrated that wastewater from DNS production could be effectively utilized to synthesize paramycin with yields exceeding 85%. This process involves a combination of oxidation and reduction reactions, showcasing an innovative approach to waste management in chemical manufacturing while producing valuable pharmaceuticals .

Intermediate for Drug Synthesis:

DNS serves as a precursor for various pharmaceutical intermediates. Its derivatives are used in synthesizing compounds that exhibit biological activity, including those with antimicrobial properties. The ability to recycle DNS wastewater not only mitigates environmental concerns but also enhances the economic viability of pharmaceutical production .

Textile Industry

Dye Manufacturing:

DNS is extensively used in the textile industry as a precursor for synthetic dyes. The compound can be transformed into various azo dyes through reactions with aniline derivatives. Notable dyes derived from DNS include Direct Red 76, Direct Brown 78, and Direct Orange 40. These dyes are characterized by their vibrant colors and high stability, making them suitable for textile applications .

| Dye Name | Type | Color Characteristics |

|---|---|---|

| Direct Red 76 | Azo Dye | Bright red |

| Direct Brown 78 | Azo Dye | Dark brown |

| Direct Orange 40 | Azo Dye | Bright orange |

Biochemical Research

Chloride Channel Studies:

In biochemical research, DNS has been utilized to study chloride transport mechanisms in human cells. Specifically, it has been shown to inhibit chloride channels in colonic enterocyte plasma membrane vesicles. This property makes DNS a valuable tool for investigating ion transport processes and their implications in physiological and pathological conditions .

Kinetic Studies:

DNS is also employed in kinetic studies related to ion transport and cellular functions. Its ability to reversibly inhibit chloride transport has been instrumental in understanding the dynamics of ion channels and their regulation within cellular environments .

Environmental Applications

Wastewater Treatment:

The innovative use of DNS wastewater for producing paramycin highlights its potential in environmental applications. By converting waste into valuable products, this approach not only addresses disposal issues but also contributes to sustainability in chemical manufacturing processes .

化学反应分析

Oxidation Reactions

DNS is synthesized via oxidation of 4-nitrotoluene-2-sulfonic acid (NTS). Multiple industrial processes optimize this reaction for yield and efficiency:

Oxidation Conditions and Catalysts

Mechanistic Insight :

-

The oxidation proceeds through a radical mechanism, where the methyl group of NTS is dehydrogenated to form the stilbene backbone .

-

Catalysts like VOSO₄ enhance electron transfer, reducing reaction time from 6 hours to 3.5 hours while maintaining >90% yield .

Reduction Reactions

DNS undergoes nitro-group reduction to form pharmacologically relevant intermediates:

Reduction to 4,4'-Diaminostilbene-2,2'-disulfonic Acid

-

Reagents : Iron powder in acidic media or catalytic hydrogenation .

-

Application : Product serves as an optical brightener in detergents and textiles .

Wastewater Valorization to Paramycin

-

Process :

Azo Dye Formation

DNS reacts with aromatic amines via diazotization-coupling to produce commercial dyes:

| Dye Product | Coupling Agent | Application | Reference |

|---|---|---|---|

| Direct Red 76 | Aniline derivatives | Textile dyeing | |

| Direct Orange 40 | 1-Naphthylamine | Paper and leather coloration |

Reaction Pathway :

-

Diazotization : Nitro groups on DNS are reduced to diazonium salts under acidic conditions.

-

Coupling : Diazonium salts react with electron-rich aromatics (e.g., aniline) to form azo bonds .

Alkaline Hydrolysis

DNS degrades under strong alkaline conditions:

-

Conditions : 10% NaOH at 100°C for 2 hours.

-

Significance : This reaction informs wastewater treatment strategies to mitigate environmental toxicity .

Salt Formation and Solubility

DNS forms stable alkali metal salts critical for industrial processing:

| Salt | Solubility in Water (g/100 mL) | pH Stability Range |

|---|---|---|

| Disodium DNS | 25.6 (20°C) | 2–10 |

| Dipotassium DNS | 34.2 (20°C) | 2–12 |

-

Note : Disodium salts are preferred in dye synthesis due to their high solubility and compatibility with textile auxiliaries .

Photochemical Reactivity

The stilbene moiety enables UV-induced isomerization:

属性

IUPAC Name |

5-nitro-2-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O10S2/c17-15(18)11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(16(19)20)8-14(10)28(24,25)26/h1-8H,(H,21,22,23)(H,24,25,26)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETHPMGVZHBAFB-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15883-59-7 (unspecified hydrochloride salt), 3709-43-1 (di-hydrochloride salt) | |

| Record name | 4,4'-Dinitro-2,2'-stilbenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID401029491 | |

| Record name | 2,2'-(E)-Ethene-1,2-diylbis(5-nitrobenzenesulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4,4'-dinitro-2,2'-stilbenedisulfonic acid disodium salt is a white powder. (NTP, 1992) | |

| Record name | 4,4'-DINITRO-2,2'-STILBENEDISULFONIC ACID DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3709-43-1, 128-42-7, 78333-25-2 | |

| Record name | 4,4'-DINITRO-2,2'-STILBENEDISULFONIC ACID DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Dinitro-2,2'-stilbenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinitrostilbenedisulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-nitro-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-(E)-Ethene-1,2-diylbis(5-nitrobenzenesulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dinitrostilbene-2,2'-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium 4,4'-dinitrostilbene-2,2'-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DINITRO-2,2'-STILBENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ND7PC82E2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-DINITRO-2,2'-STILBENEDISULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5473 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。